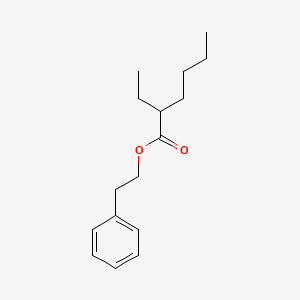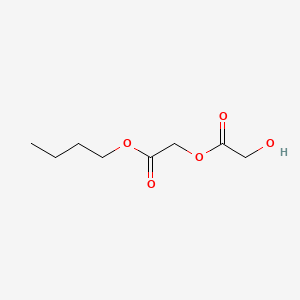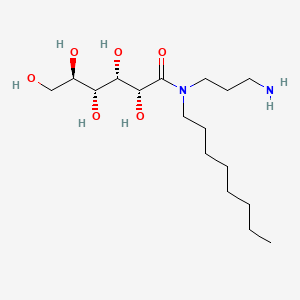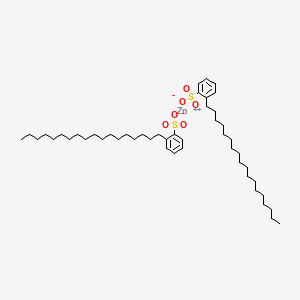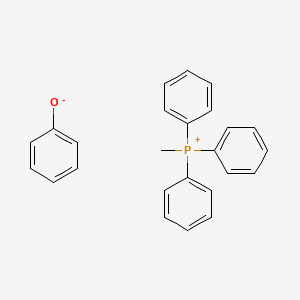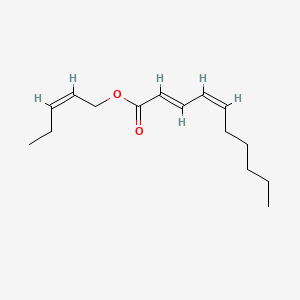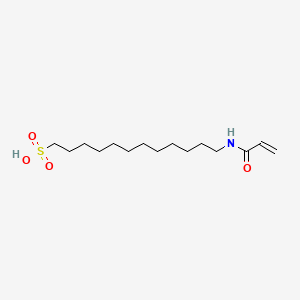
((1-Oxoallyl)amino)dodecanesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-Oxoallyl)amino)dodecanesulphonic acid: is a synthetic organic compound with the molecular formula C15H29NO4S It is characterized by the presence of an oxoallyl group attached to an amino group, which is further connected to a dodecanesulphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Oxoallyl)amino)dodecanesulphonic acid typically involves the reaction of dodecanesulphonic acid with an oxoallyl amine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps such as crystallization or chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: ((1-Oxoallyl)amino)dodecanesulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoallyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: ((1-Oxoallyl)amino)dodecanesulphonic acid is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating biochemical processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used as a surfactant or emulsifying agent. Its ability to interact with various substances makes it valuable in formulations for detergents, cosmetics, and other products.
Mechanism of Action
The mechanism of action of ((1-Oxoallyl)amino)dodecanesulphonic acid involves its interaction with specific molecular targets. The oxoallyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The sulfonic acid moiety enhances the compound’s solubility and facilitates its interaction with biological membranes and proteins.
Comparison with Similar Compounds
((1-Oxoallyl)amino)hexanesulphonic acid: A shorter-chain analogue with similar chemical properties but different physical characteristics.
((1-Oxoallyl)amino)octanesulphonic acid: Another analogue with an intermediate chain length, offering a balance between solubility and hydrophobicity.
Uniqueness: ((1-Oxoallyl)amino)dodecanesulphonic acid stands out due to its longer carbon chain, which provides unique solubility and interaction properties. This makes it particularly useful in applications where longer hydrophobic chains are advantageous, such as in surfactants and emulsifiers.
Properties
CAS No. |
93983-64-3 |
|---|---|
Molecular Formula |
C15H29NO4S |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
12-(prop-2-enoylamino)dodecane-1-sulfonic acid |
InChI |
InChI=1S/C15H29NO4S/c1-2-15(17)16-13-11-9-7-5-3-4-6-8-10-12-14-21(18,19)20/h2H,1,3-14H2,(H,16,17)(H,18,19,20) |
InChI Key |
RNMMELLEIGPDFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCCCCCCCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


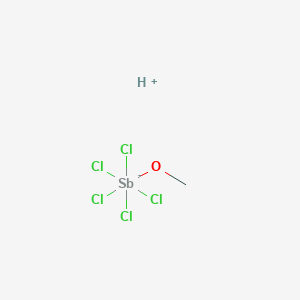
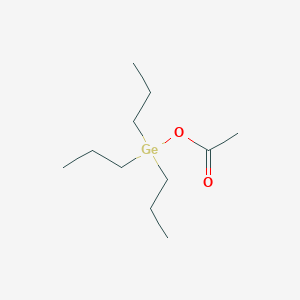
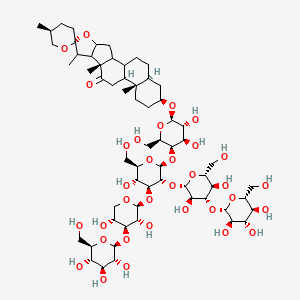
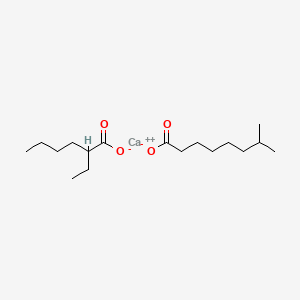
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
